Fluocinolone Acetonide Diacetate
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Overview
Description
Fluocinolone Acetonide Diacetate is a synthetic corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions that enhance its activity. This compound is known for its potent anti-inflammatory properties and is used in various medical applications, including the treatment of skin disorders such as eczema, psoriasis, and dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluocinolone Acetonide Diacetate is synthesized through a series of chemical reactions starting from natural steroid derivatives. The synthesis involves multiple steps, including fluorination, acetonide formation, and esterification. The fluorination step is crucial as it enhances the compound’s potency. The reaction conditions typically involve the use of fluorinating agents and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced techniques to ensure consistency and quality. The process includes rigorous purification steps to remove impurities and achieve the desired product specifications. The use of bio-fermentation methods has also been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents like hydrogen fluoride and other specialized chemicals. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes. Solvents such as acetonitrile and methanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of this compound, which exhibit enhanced anti-inflammatory properties. These derivatives are often used in medical formulations for topical and ophthalmic applications .
Scientific Research Applications
Fluocinolone Acetonide Diacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of corticosteroid synthesis and fluorination reactions.
Biology: It is used in research on cell signaling pathways and the regulation of inflammatory responses.
Medicine: It is extensively used in the development of treatments for skin disorders, diabetic macular edema, and non-infectious uveitis.
Industry: It is used in the formulation of various pharmaceutical products, including creams, ointments, and intravitreal implants .
Mechanism of Action
Fluocinolone Acetonide Diacetate exerts its effects by binding to glucocorticoid receptors within cells. This binding leads to the inhibition of pro-inflammatory cytokines and mediators, reducing the migration and activation of inflammatory cells. The compound also induces the production of phospholipase A2 inhibitory proteins, which further suppresses the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Fluocinonide: Another potent corticosteroid used for similar dermatological conditions.
Clobetasol Propionate: A very high potency corticosteroid used for severe skin disorders.
Betamethasone Dipropionate: A high potency corticosteroid used for inflammatory skin conditions
Uniqueness
Fluocinolone Acetonide Diacetate is unique due to its specific fluorination pattern, which significantly enhances its anti-inflammatory activity without causing sodium retention. This makes it particularly effective for long-term use in treating chronic inflammatory conditions .
Properties
Molecular Formula |
C28H34F2O8 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11-acetyloxy-12,19-difluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C28H34F2O8/c1-14(31)35-13-21(34)28-22(37-24(3,4)38-28)11-17-18-10-20(29)19-9-16(33)7-8-25(19,5)27(18,30)23(36-15(2)32)12-26(17,28)6/h7-9,17-18,20,22-23H,10-13H2,1-6H3/t17-,18-,20-,22+,23-,25-,26-,27-,28+/m0/s1 |
InChI Key |
FYWZEYSIWPINFF-QRZYHXOCSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)OC(=O)C)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)OC(=O)C)C)OC(O2)(C)C |
Origin of Product |
United States |
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